2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is notable for its diverse pharmacological properties and potential applications in medicinal chemistry. The presence of multiple functional groups, including a piperazine ring, a thiophene ring, and a quinazolinone core, contributes to its unique chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction between a halogenated quinazolinone intermediate and a thiophene boronic acid.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazolinone intermediate.
Hydroxyethyl Substitution: The hydroxyethyl group is introduced by reacting the piperazine derivative with ethylene oxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups on the quinazolinone core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, boronic acids, and suitable nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies exploring its effects on cellular pathways, enzyme inhibition, and receptor binding.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of related drugs.
Industrial Applications: It may be used in the development of new materials, catalysts, and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to active sites or allosteric sites of enzymes, modulate receptor activity, and interfere with nucleic acid functions. These interactions can lead to the inhibition of key biological processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A buffer substance used in biological and chemical research.
2-(piperazin-1-yl)quinoline: A building block for the synthesis of pharmacologically active heterocyclic compounds.
4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid: Another buffer substance with similar structural features.
Uniqueness
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its combination of a quinazolinone core, a thiophene ring, and a piperazine ring with a hydroxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24N4O2S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C19H24N4O2S/c1-13-18-15(11-14(12-16(18)25)17-3-2-10-26-17)21-19(20-13)23-6-4-22(5-7-23)8-9-24/h2-3,10,14,24H,4-9,11-12H2,1H3 |
InChI Key |
HRSIAJSIAWBXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)CCO)CC(CC2=O)C4=CC=CS4 |
Origin of Product |
United States |
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